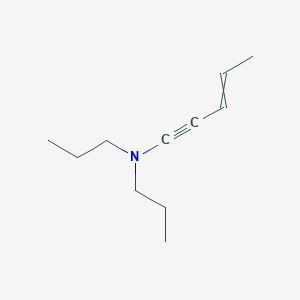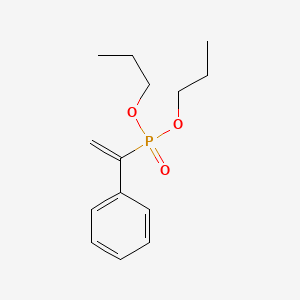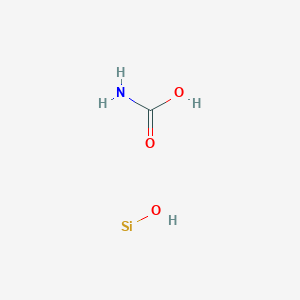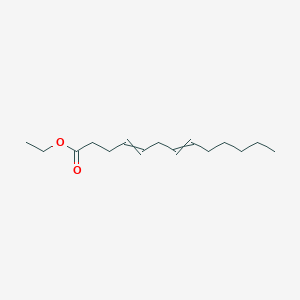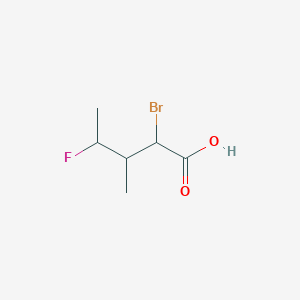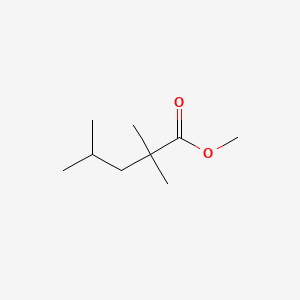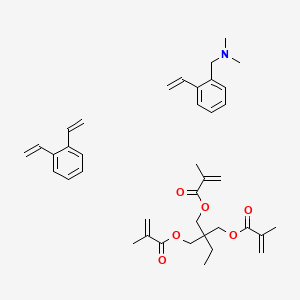![molecular formula C19H31N3O2 B14471911 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide CAS No. 65792-29-2](/img/structure/B14471911.png)
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide typically involves the reaction of aldehydes or ketones with hydrazine derivatives. One common method is the one-pot reaction of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in methanol (MeOH). The structure of the product is confirmed using techniques such as Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazine derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of chemical sensors and nanoprobes for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins by forming hydrogen bonds with them, thereby affecting their function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aryl or alkyl)-N-phenylhydrazine-1-carboxamides: These compounds have similar structures and biological activities.
Semicarbazone derivatives: These compounds also exhibit diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its decyloxy group provides additional hydrophobic interactions, enhancing its binding affinity to certain targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
65792-29-2 |
|---|---|
Molekularformel |
C19H31N3O2 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
[(2-decoxy-1-phenylethylidene)amino]urea |
InChI |
InChI=1S/C19H31N3O2/c1-2-3-4-5-6-7-8-12-15-24-16-18(21-22-19(20)23)17-13-10-9-11-14-17/h9-11,13-14H,2-8,12,15-16H2,1H3,(H3,20,22,23) |
InChI-Schlüssel |
ILPZKRJDYQDJBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCC(=NNC(=O)N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
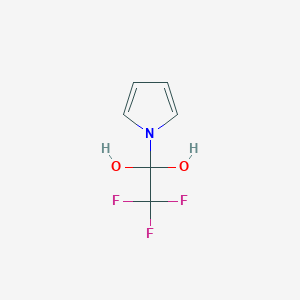
![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)
![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)
